molecular formula C30H28B4N2O8 B13330830 ((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid

((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid

Cat. No.: B13330830
M. Wt: 587.8 g/mol
InChI Key: PDDHFUIYHHKGBP-UHFFFAOYSA-N
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Description

((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid is a complex organic compound with the molecular formula C34H24N2O8. This compound is known for its unique structure, which includes multiple boronic acid groups attached to a central aromatic core. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid typically involves the reaction of 1,4-phenylenediamine with benzene-4,1-diboronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines. Substitution reactions typically result in the formation of biaryl compounds .

Scientific Research Applications

((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of ((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid involves its ability to form stable complexes with various substrates. The boronic acid groups can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, including catalysis and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’,4’‘,4’‘’-(1,4-Phenylenedinitrilo)tetrabenzoic acid
  • (Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid

Uniqueness

((1,4-Phenylenebis(azanetriyl))tetrakis(benzene-4,1-diyl))tetraboronic acid is unique due to its multiple boronic acid groups, which enhance its reactivity and versatility in various chemical reactions. This makes it particularly valuable in applications requiring strong and stable interactions with other molecules .

Properties

Molecular Formula

C30H28B4N2O8

Molecular Weight

587.8 g/mol

IUPAC Name

[4-(4-borono-N-[4-(4-borono-N-(4-boronophenyl)anilino)phenyl]anilino)phenyl]boronic acid

InChI

InChI=1S/C30H28B4N2O8/c37-31(38)21-1-9-25(10-2-21)35(26-11-3-22(4-12-26)32(39)40)29-17-19-30(20-18-29)36(27-13-5-23(6-14-27)33(41)42)28-15-7-24(8-16-28)34(43)44/h1-20,37-44H

InChI Key

PDDHFUIYHHKGBP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)B(O)O)C3=CC=C(C=C3)N(C4=CC=C(C=C4)B(O)O)C5=CC=C(C=C5)B(O)O)(O)O

Origin of Product

United States

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